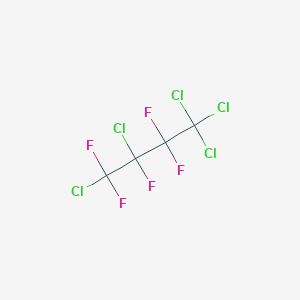

1,2,4,4,4-Pentachloropentafluorobutane

Description

Overview of Perhalogenated Alkanes and their Significance in Chemical Research

Perhalogenated alkanes are a subclass of halogenated organic compounds characterized by the complete substitution of hydrogen atoms with halogens such as fluorine, chlorine, bromine, or iodine. capes.gov.br This extensive halogenation results in compounds with remarkable chemical and thermal stability, low flammability, and distinct solubility and density profiles compared to their hydrocarbon counterparts. capes.gov.br The nature and number of the halogen atoms significantly influence the molecule's properties. For instance, fluorination often increases volatility and stability, while chlorination tends to increase density and boiling point.

The significance of these compounds in chemical research is multifaceted. Historically, chlorofluorocarbons (CFCs) were pivotal as refrigerants, propellants, and cleaning agents due to their non-toxicity and stability. capes.gov.br However, their detrimental effect on the ozone layer led to a global phase-out under the Montreal Protocol, spurring research into alternative halogenated compounds with more favorable environmental profiles. capes.gov.br Beyond these applications, perhalogenated alkanes serve as crucial building blocks in synthetic chemistry, enabling the introduction of halogens into more complex molecules. They are also subjects of fundamental research, offering insights into reaction mechanisms, such as free-radical halogenation, and the effects of heavy atom substitution on molecular structure and reactivity. libretexts.org

Historical Development of Halogenated Organic Compound Chemistry

The synthesis of halogenated organic compounds dates back to the early 19th century. One of the earliest examples is the synthesis of carbon tetrachloride by Michael Faraday in 1820. wikipedia.org The industrial production of these compounds, however, began to accelerate in the early 20th century with the discovery of their utility as solvents and anesthetics. The development of polymers like polyvinyl chloride (PVC) further expanded the scale of production. nih.gov

The mid-20th century saw the rise of chlorofluorocarbons (CFCs), such as dichlorodifluoromethane (B179400) (Freon-12), which became ubiquitous as refrigerants and aerosol propellants. rsc.org The discovery of their role in stratospheric ozone depletion in the 1970s marked a significant turning point in the field. This led to intense research into hydrochlorofluorocarbons (HCFCs) and hydrofluorocarbons (HFCs) as transitional and long-term replacements. This shift also fostered a deeper investigation into the atmospheric chemistry and environmental fate of a wider range of halogenated compounds.

Synthesis methodologies have also evolved. Early methods often involved direct halogenation, which can lead to a mixture of products. libretexts.org Modern synthetic chemistry employs more selective methods, including the addition of polyhalomethanes to alkenes and catalyzed reactions that allow for precise control over the final structure of the halogenated product. capes.gov.brrsc.org

Structural Isomerism and Nomenclature Challenges within Pentachloropentafluorobutanes

The molecular formula for pentachloropentafluorobutane is C₄Cl₅F₅. Due to the four-carbon chain, numerous structural isomers are possible, differing in the arrangement of the chlorine and fluorine atoms. wou.edu This leads to significant challenges in both synthesis and nomenclature.

Structural Isomerism: The isomers of pentachloropentafluorobutane can be categorized based on the carbon skeleton (a straight chain or a branched chain) and the position of the halogen atoms. For a straight-chain butane (B89635) backbone, the five chlorine and five fluorine atoms can be distributed across the four carbon atoms in a multitude of ways. This gives rise to positional isomers, where the connectivity of the carbon chain is the same, but the location of the halogen substituents differs. For example, 1,1,1,2,3-pentachloropentafluorobutane would have vastly different properties from 1,2,4,4,4-pentachloropentafluorobutane. The presence of chiral centers in some isomers also introduces the possibility of stereoisomerism (enantiomers and diastereomers). Alkyl halides with more than three carbon atoms typically exhibit positional isomerism. quora.com

Nomenclature Challenges: The systematic naming of such complex mixed halogenated alkanes follows IUPAC (International Union of Pure and Applied Chemistry) rules. quora.com The process involves identifying the longest carbon chain, numbering it to give the substituents the lowest possible locants, and then listing the substituents alphabetically. For a molecule like this compound, the name explicitly defines the location of each halogen atom. However, the sheer number of possible isomers makes unambiguous naming crucial. Trivial or common names are generally not feasible for such complex structures, and historical or commercial naming conventions (like the Freon numbering system for CFCs) are not comprehensive enough to cover all possible isomers of mixed chlorofluoroalkanes.

Research Gaps and Motivations for Studying this compound

Specific research on this compound appears to be limited in publicly available scientific literature. This suggests that it is not a compound of major industrial or academic focus. However, the study of such a molecule can be motivated by several factors:

Understanding Structure-Property Relationships: Investigating less-common isomers like this compound can provide valuable data points for understanding how the specific placement of different halogens influences physicochemical properties such as boiling point, density, viscosity, and solvent characteristics. This knowledge is crucial for designing new materials with tailored properties.

Exploring Novel Synthetic Routes: The synthesis of a specific, complex isomer like this presents a challenge that can drive the development of new and more selective halogenation or carbon-carbon bond-forming reactions. For instance, targeted synthesis might involve the free-radical addition of a polyhalogenated methane (B114726) to a specifically substituted haloalkene. rsc.org

Intermediate in Niche Syntheses: While not a major industrial chemical, it could be a potential intermediate in the synthesis of other specialized chemicals, such as pesticides, pharmaceuticals, or unique polymers. The presence of both chlorine and fluorine atoms offers differential reactivity that can be exploited in multi-step synthetic pathways.

Environmental and Toxicological Screening: As new halogenated compounds are synthesized, it is important to characterize their environmental fate, persistence, and potential toxicity. Studying a representative mixed chlorofluorobutane can contribute to broader models for predicting the behavior of this class of compounds.

The primary research gap is the lack of fundamental experimental data for this specific compound. Detailed spectroscopic analysis, and a thorough investigation of its reactivity are needed to fully understand its chemical nature and potential applications.

Data Tables

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₄Cl₅F₅ |

| Molecular Weight | 320.3 g/mol |

| IUPAC Name | 1,2,4,4,4-Pentachloro-1,1,2,3,3-pentafluorobutane |

Note: Data is limited and primarily based on chemical supplier information. Experimental verification is needed.

Interactive Data Table: Isomer Comparison (Hypothetical)

This interactive table allows for a hypothetical comparison of properties between different isomers of pentachloropentafluorobutane. The values presented are illustrative and not based on experimental data for all isomers, as such data is not widely available.

| Isomer | Predicted Boiling Point (°C) | Predicted Density (g/mL) |

| This compound | ~150-170 | ~1.7-1.8 |

| 1,1,1,2,2-Pentachloropentafluorobutane | ~140-160 | ~1.6-1.7 |

| 2,2,3,3,4-Pentachloropentafluorobutane | ~160-180 | ~1.8-1.9 |

Users can sort the table by clicking on the headers to compare the predicted properties.

Structure

3D Structure

Properties

IUPAC Name |

1,1,1,3,4-pentachloro-2,2,3,4,4-pentafluorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4Cl5F5/c5-1(10,4(9,13)14)2(11,12)3(6,7)8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXPPGHDQTVKTDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)Cl)(F)Cl)(C(Cl)(Cl)Cl)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4Cl5F5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379742 | |

| Record name | 1,1,1,3,4-Pentachloro-2,2,3,4,4-pentafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

375-46-2 | |

| Record name | 1,1,1,3,4-Pentachloro-2,2,3,4,4-pentafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Pathways

Strategies for the Synthesis of Highly Halogenated Butane (B89635) Systems

The construction of a butane framework with a precise arrangement of five chlorine and five fluorine atoms necessitates a multi-step and strategic approach. Several key methodologies have been established for the synthesis of related polychlorofluoroalkanes, which are applicable to the target compound.

Direct Halogenation Approaches

Direct halogenation of a butane or partially halogenated butane precursor with elemental chlorine or fluorine is one potential route. However, these reactions, particularly free-radical halogenations, are often difficult to control and typically yield a complex mixture of isomers and over-halogenated products. For instance, the free-radical chlorination or bromination of alkanes is a known method but is generally not suitable for the synthesis of a specific polyhaloalkane due to the lack of selectivity. greenspec.co.uk

Halogen Exchange Reactions for Fluorine Incorporation

A more controlled and widely used method for the synthesis of chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) is the halogen exchange reaction. greenspec.co.ukvedantu.comwikipedia.org This strategy typically involves starting with a polychlorinated butane and selectively replacing chlorine atoms with fluorine using a fluorinating agent.

The Swarts reaction, which employs antimony trifluoride (SbF₃) often with a pentavalent antimony salt (e.g., SbCl₅) as a catalyst, is a classic example of this approach. The catalyst, often an antimony(V) chlorofluoride, facilitates the exchange of chlorine for fluorine. wikipedia.org The general scheme for producing CFCs involves reacting chlorinated methanes or ethanes with hydrogen fluoride (B91410) (HF). vedantu.comwikipedia.org For a butane system, a similar approach starting with a pentachlorobutane isomer and reacting it with HF in the presence of an antimony-based catalyst would be a viable pathway. The degree of fluorination can be controlled by adjusting the reaction conditions.

| Precursor | Fluorinating Agent | Catalyst | Product(s) | Reference |

| Polychlorobutane | Hydrogen Fluoride (HF) | SbCl₅/SbF₃ | Mixture of chlorofluorobutanes | wikipedia.org |

| Chloroform (CHCl₃) | Hydrogen Fluoride (HF) | - | Chlorodifluoromethane (HCF₂Cl) | vedantu.comwikipedia.org |

| Carbon Tetrachloride (CCl₄) | Hydrogen Fluoride (HF) | - | Dichlorodifluoromethane (B179400) (CCl₂F₂) | vedantu.com |

Addition Reactions to Unsaturated Perhalogenated Precursors

Addition reactions to unsaturated C₄ precursors, such as perhalogenated butenes or butadienes, offer a powerful method for constructing the desired 1,2,4,4,4-pentachloropentafluorobutane skeleton. This approach allows for the regioselective introduction of halogens across the double bonds.

A key strategy is the telomerization reaction, which involves the addition of a polyhaloalkane (the telogen) across the double bond of an alkene (the taxogen). A highly relevant pathway to a C₄ polychlorofluoroalkane is the free-radical initiated addition of carbon tetrachloride (CCl₄) to a trifluoroethene, such as chlorotrifluoroethylene (B8367) (CF₂=CFCl). nih.gov This reaction would form a C₄ chain with the desired number of carbon atoms and a high degree of halogenation. The resulting adduct could then be subjected to further halogenation or halogen exchange reactions to arrive at the final product. The initiator for such radical reactions can be a peroxide or UV radiation.

Another approach is the direct addition of halogens, like chlorine (Cl₂) or bromine (Br₂), to a fluorinated butene. The reaction is typically carried out in an inert solvent like carbon tetrachloride. greenspec.co.uk

| Alkene Precursor | Reagent | Initiator/Catalyst | Product Type | Reference |

| Chlorotrifluoroethylene | Carbon Tetrachloride | Peroxide/UV light | Polychlorofluoroalkane | nih.gov |

| Propene | Bromotrichloromethane | Peroxide | 3-bromo-1,1,1-trichlorobutane | doubtnut.com |

| Alkene | Bromine in CCl₄ | - | Vicinal dibromide | greenspec.co.uk |

Dehalogenation-Rehalogenation Sequences

A dehalogenation-rehalogenation sequence provides another strategic route. This involves the removal of two adjacent halogen atoms from a more highly halogenated butane to create a double bond, followed by the controlled addition of a different set of halogens. For example, a vicinal dihalide can be dehalogenated using zinc dust to form an alkene. orientjchem.org This newly formed butene can then undergo a halogenation reaction as described in the previous section to introduce the desired halogens in a specific arrangement. This method offers a high degree of control over the final product's structure.

Reaction Conditions and Catalysis in Perhalogenated Butane Synthesis

The success of the synthetic methodologies described above is highly dependent on the careful control of reaction conditions and the appropriate choice of catalysts.

Influence of Solvents and Temperature Profiles

The choice of solvent can significantly impact the outcome of halogenation reactions. Inert solvents, such as carbon tetrachloride (CCl₄), are commonly used in the addition of halogens to alkenes to avoid participation of the solvent in the reaction. greenspec.co.uknih.gov The polarity of the solvent can also influence reaction rates and selectivities. orientjchem.orgrsc.org

Temperature is a critical parameter that can often determine the reaction pathway. For example, in the halogenation of alkanes, high temperatures favor free-radical substitution, while lower temperatures favor addition reactions to alkenes. greenspec.co.uk In halogen exchange reactions catalyzed by antimony halides, the temperature profile can influence the extent of fluorine incorporation.

Catalytic Systems for Selective Halogenation and Fluorination

The "selective halogenation and fluorination" in the context of this synthesis refers to the controlled addition of the chlorinated and fluorinated building blocks to achieve the desired n=1 telomer. This is primarily governed by the catalytic or initiation system employed.

Redox Catalysis: A significant method for controlling the telomerization of CTFE with CCl₄ is through redox catalysis. researchgate.net This system typically involves a transition metal salt and a reducing agent.

Iron-Based Systems: A common catalytic system utilizes ferric chloride (FeCl₃) in combination with a reductant such as iron, nickel, cobalt, vanadium, molybdenum, or their alloys. cmu.edu In this system, the ferric chloride acts as the catalyst, and the elemental metal serves as a reducing agent to maintain the catalytic cycle.

Copper-Based Systems: Another effective system employs cupric chloride (CuCl₂) with an iron reductant. nih.gov

Benzoin (B196080) and Ferric Chloride: The combination of benzoin and ferric chloride hexahydrate (FeCl₃·6H₂O) in a solvent like acetonitrile (B52724) has also been demonstrated to be an effective redox catalyst for this telomerization. researchgate.net

The general mechanism for redox-catalyzed telomerization involves the reduction of the higher oxidation state metal salt (e.g., Fe³⁺) to a lower oxidation state (e.g., Fe²⁺) by the reducing agent. The lower oxidation state metal then reacts with the carbon tetrachloride to generate the trichloromethyl radical, initiating the polymerization.

Free-Radical Initiators: Traditional free-radical initiators are also employed to promote the reaction. Peroxides, such as benzoyl peroxide, are common choices. researchgate.net These initiators decompose upon heating to produce radicals that can initiate the chain reaction by abstracting a chlorine atom from carbon tetrachloride. google.com The use of peroxide initiators is a classic method for inducing free-radical addition reactions. google.com

Atom Transfer Radical Addition (ATRA): More advanced catalytic systems based on Atom Transfer Radical Addition (ATRA) have been developed for the addition of polychloroalkanes to alkenes. Ruthenium complexes, such as Cp*Ru(PTA)(PPh₃)Cl, have shown high activity in catalyzing the addition of CCl₄ to alkenes. These catalysts are known for their high turnover numbers and robustness, making them highly efficient for this type of transformation.

| Catalyst System | Components | Typical Conditions |

| Iron-Based Redox | FeCl₃, Fe (or other metals) | 90°C - 150°C, Acetonitrile, Elevated Pressure |

| Copper-Based Redox | CuCl₂, Fe | 90°C - 150°C, Acetonitrile, Elevated Pressure |

| Benzoin Redox | Benzoin, FeCl₃·6H₂O | Acetonitrile |

| Peroxide Initiation | Benzoyl Peroxide | ~100°C, Pressure Vessel |

| ATRA Catalysis | Cp*Ru(PTA)(PPh₃)Cl | Room Temperature to 60°C |

This table is generated based on data from multiple sources. cmu.edunih.govresearchgate.net

Purification and Isolation Techniques for Synthetic Intermediates and Products

The crude product from the telomerization of chlorotrifluoroethylene and carbon tetrachloride is a mixture. It contains unreacted starting materials (CTFE and CCl₄), the desired 1:1 adduct (this compound), and a range of higher molecular weight telomers (n=2, 3, etc.). The separation of these components is crucial for obtaining the pure product.

Initial Workup: The initial purification steps involve the removal of the most volatile components. Unreacted chlorotrifluoroethylene monomer and the solvent (e.g., acetonitrile) are typically removed by distillation. researchgate.net The reaction mixture may also be washed with aqueous solutions to remove the catalyst residues. For instance, if a metal-based catalyst is used, washing with a dilute acid solution followed by a sodium carbonate solution and water can effectively remove the catalyst.

Fractional Distillation: The primary method for separating the telomers is fractional distillation under reduced pressure. The different telomers, CCl₃(CF₂CClF)ₙCl, have distinct boiling points that increase with the value of 'n' (i.e., with increasing molecular weight). This difference in volatility allows for their separation. The this compound (n=1) will have a lower boiling point than the n=2 telomer (1,2,4,4,5,5,6,6,6-nonachloro-heptafluorohexane) and subsequent higher telomers. While specific boiling points for the entire range of telomers under various pressures are not extensively documented in readily available literature, the principle of separation by fractional distillation is a standard and effective technique for such mixtures.

Chromatographic Methods: For achieving very high purity or for analytical purposes, chromatographic techniques can be employed. Gas chromatography (GC) is a powerful tool for both analyzing the composition of the telomer mixture and for preparative separation of small quantities. Column chromatography could also be utilized, although it is less common for large-scale industrial purification of these types of compounds compared to fractional distillation.

Purification of Intermediates: The starting materials themselves may require purification before use. Chlorotrifluoroethylene, for example, can contain byproducts from its synthesis. Purification of CTFE often involves passing the gas through sulfuric acid to remove impurities like methyl chloride and dimethyl ether, followed by passage through an alumina (B75360) column to remove water and hydrochloric acid. The purified CTFE is then condensed before use. acs.org

| Purification Step | Technique | Purpose |

| Removal of Volatiles | Distillation | To remove unreacted CTFE and solvent. |

| Catalyst Removal | Aqueous Washing | To remove metal salts and other catalyst components. |

| Separation of Telomers | Fractional Distillation | To separate the n=1 adduct from higher telomers based on boiling point differences. |

| High Purity Separation | Gas Chromatography | For analytical assessment and small-scale preparative purification. |

| Starting Material Purification | Gas Scrubbing/Distillation | To ensure the purity of CTFE and CCl₄ before the reaction. |

This table summarizes the general purification strategies for the synthesis of this compound. researchgate.netacs.org

Chemical Reactivity and Mechanistic Investigations

Stereochemical Aspects of Reactivity

Conformational Analysis and its Impact on Reaction Pathways

There is currently no available information in the searched scientific literature regarding the conformational analysis of 1,2,4,4,4-Pentachloropentafluorobutane. Studies that would identify the most stable conformers, the energy barriers between them, and how these different spatial arrangements of atoms might influence the compound's reactivity are not present in the available resources.

Theoretical Approaches to Elucidate Reaction Mechanisms

A thorough search did not yield any studies that have employed quantum mechanical calculations to investigate the transition states involved in the reactions of this compound. Such calculations are crucial for understanding the energy profiles of reaction pathways and for predicting reaction kinetics, but this level of theoretical investigation has not been published for this compound.

Similarly, there are no published molecular dynamics simulations that model the reactive events of this compound. This computational technique, which would provide insights into the atomic-level movements and interactions during a chemical reaction over time, has not been applied to this specific molecule in any of the accessible literature.

Environmental Fate and Degradation Pathways

Persistence and Environmental Behavior in Various Compartments

No specific studies on the persistence and environmental behavior of 1,2,4,4,4-Pentachloropentafluorobutane in air, water, soil, or sediment were identified. The persistence of halogenated compounds in the environment is highly variable and depends on the specific arrangement of halogen atoms on the carbon skeleton, which influences their susceptibility to various degradation processes. Without experimental data, any assessment of its environmental persistence would be purely speculative.

Assessment of Abiotic Degradation Processes (e.g., Photolysis, Hydrolysis)

There is a lack of specific experimental or theoretical data on the abiotic degradation of this compound.

Photolysis: The potential for atmospheric photolysis would depend on its absorption of UV radiation and the bond dissociation energies of its carbon-chlorine and carbon-fluorine bonds. Generally, carbon-chlorine bonds are more susceptible to photolytic cleavage than carbon-fluorine bonds. Studies on other chlorinated and fluorinated compounds show that photolysis can be a degradation pathway, but rates are highly compound-specific. researchgate.netnih.govmdpi.comnih.govnih.gov

Hydrolysis: The susceptibility of this compound to hydrolysis is unknown. Hydrolysis rates are influenced by factors such as water solubility and the presence of functional groups that can be attacked by water molecules. For many halogenated alkanes, hydrolysis can be a slow process. researchgate.netnih.gov

Investigation of Biotic Degradation Mechanisms (e.g., Biodegradation, Cometabolism)

No studies were found that investigated the biodegradation or cometabolism of this compound by specific microorganisms or in environmental media. Research on other halogenated compounds indicates that both aerobic and anaerobic microorganisms can degrade some of these substances, often through mechanisms like reductive dehalogenation or oxidative pathways. nih.govnih.govdoi.orgresearchgate.netresearchgate.net However, highly fluorinated compounds are often recalcitrant to biodegradation. nih.gov The presence of both chlorine and fluorine atoms in this compound makes its potential for biodegradation complex and unpredictable without specific research.

Sorption and Transport in Soil, Water, and Sediment Systems

There is no available information on the sorption coefficients (e.g., Koc) or transport properties of this compound. The partitioning of a chemical between soil/sediment and water is a key factor in its environmental mobility. This behavior is influenced by properties such as water solubility and the octanol-water partition coefficient (Kow). For other halogenated compounds, sorption to organic matter in soil and sediment is a significant process that affects their transport. itrcweb.orgepa.gov

Metabolite Identification and Degradation Intermediates

As no degradation studies for this compound have been reported, there is no information on its potential metabolites or degradation intermediates. The identification of metabolites is crucial for understanding the complete environmental impact of a compound, as some degradation products can be more toxic or persistent than the parent compound. nih.govnih.gov

Modeling of Environmental Fate and Persistence

While various models exist for predicting the environmental fate of chemicals, no specific modeling studies for this compound were found. nih.govrsc.orgnih.govepa.gov Such models require input data on the chemical's physical-chemical properties and degradation rates, which are currently unavailable for this compound.

Application of Quantitative Structure-Property Relationships (QSPR) in Environmental Persistence Prediction

Quantitative Structure-Property Relationship (QSPR) models are used to predict the properties of chemicals based on their molecular structure. nih.gov While QSPR could theoretically be applied to estimate the environmental persistence of this compound, no such specific predictions or validated models for this compound or a closely related class of chlorofluorobutanes were found in the reviewed literature. The accuracy of QSPR predictions depends on the availability of robust training datasets of structurally similar compounds with known properties.

Predictive Modeling for Environmental Distribution and Half-lives

Predictive modeling is an essential tool in environmental science for estimating the fate and transport of chemical substances in the environment. nih.govdefra.gov.uk These models use a chemical's physical and chemical properties to forecast its distribution across various environmental compartments—air, water, soil, and sediment—and to estimate its persistence, often expressed as a half-life. cefic-lri.orgethz.ch

Multimedia environmental fate models, often based on the concept of fugacity, are widely used for this purpose. cefic-lri.orgoecd.org Fugacity, which can be understood as the "escaping tendency" of a chemical from a particular phase, helps in predicting how a substance will partition between different environmental media. cefic-lri.org Models like the OECD Pov and LRTP Screening Tool and the U.S. Environmental Protection Agency's (EPA) EPI Suite™ are prominent examples of such predictive instruments. oecd.orgepa.gov

The output of these models can provide valuable insights for risk assessment, especially for new or existing chemicals for which extensive empirical data may be lacking. defra.gov.ukcefic-lri.org They can predict the primary compartment a chemical is likely to reside in, its persistence in that compartment, and its potential for long-range transport. nih.govepa.gov

Despite a comprehensive search for data pertaining to This compound , no specific predictive modeling results for its environmental distribution or half-lives were found in publicly available scientific literature or databases. Therefore, data tables detailing its predicted partitioning percentages in air, water, soil, and sediment, or its estimated half-lives in these compartments, cannot be provided at this time. The absence of such data suggests that this specific compound may not have been the subject of published environmental fate and transport modeling studies.

Advanced Analytical and Spectroscopic Characterization

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in the analysis of 1,2,4,4,4-Pentachloropentafluorobutane, enabling its separation from other compounds and its precise measurement.

Gas chromatography (GC) is a powerful technique for separating volatile compounds. biocompare.com In GC, a gaseous mobile phase carries the sample through a stationary phase, and separation is achieved based on the differential partitioning of analytes between the two phases. biocompare.comyoutube.com The time it takes for a compound to travel through the column to the detector is known as the retention time, which is a characteristic feature of the analyte under specific GC conditions. youtube.com

When coupled with a mass spectrometer (MS), GC-MS becomes an invaluable tool for both identifying and quantifying volatile compounds like this compound. biocompare.comnih.govnih.gov The mass spectrometer ionizes the eluted compounds, separates the resulting ions based on their mass-to-charge ratio, and measures their abundance. youtube.com This process generates a mass spectrum, which serves as a molecular fingerprint, allowing for the definitive identification of the compound. For halogenated compounds, which often have distinctive isotopic patterns due to the presence of chlorine and bromine, GC-MS is particularly effective. youtube.com The presence of five chlorine atoms in this compound would result in a characteristic isotopic cluster in the mass spectrum, aiding in its identification.

The sensitivity of GC-MS can be significantly enhanced by using specific detectors, such as the electron capture detector (ECD), which is extremely sensitive to halogenated compounds. biocompare.comnih.gov For quantitative analysis, the area under the chromatographic peak is proportional to the amount of the compound present. youtube.com

Typical GC-MS Parameters for Halogenated Compound Analysis:

| Parameter | Typical Setting |

|---|---|

| Column | Capillary column (e.g., polymethylsiloxane) nih.gov |

| Carrier Gas | Helium or Nitrogen youtube.com |

| Injection Mode | Split/Splitless |

| Ionization Mode | Electron Ionization (EI) researchgate.net |

| Detector | Mass Spectrometer (Quadrupole, Ion Trap) nih.gov |

| Temperature Program | Ramped temperature profile to ensure separation of compounds with varying boiling points. researchgate.net |

This table provides a general overview of typical GC-MS parameters. Specific conditions would need to be optimized for the analysis of this compound.

For less volatile compounds or complex matrices, High-Performance Liquid Chromatography (HPLC) is the separation method of choice. lcms.cz HPLC utilizes a liquid mobile phase to transport the sample through a column packed with a solid stationary phase. lcms.cz The separation is based on the analyte's interaction with the stationary phase. Reversed-phase HPLC, with a nonpolar stationary phase (like C18) and a polar mobile phase, is a commonly used configuration. nih.gov

When coupled with tandem mass spectrometry (LC-MS/MS), the analytical power is greatly increased. chromatographyonline.com LC-MS/MS provides high sensitivity and selectivity, making it suitable for trace analysis in complex samples. chromatographyonline.com The first mass spectrometer (MS1) selects a specific parent ion, which is then fragmented in a collision cell. The resulting fragment ions are then analyzed by the second mass spectrometer (MS2). This process, known as selected reaction monitoring (SRM), allows for highly specific and sensitive quantification.

While direct analysis of highly volatile compounds like this compound by HPLC is less common than GC, derivatization techniques can be employed to make them more amenable to LC analysis. However, for complex environmental or biological samples where this compound might be present alongside a wide range of other substances, LC-MS/MS would be crucial for its detection and quantification. nih.gov

Typical HPLC Parameters for Small Molecule Analysis:

| Parameter | Typical Setting |

|---|---|

| Column | Reversed-phase C18 or Pentafluorophenyl (PFP) nih.govekb.eg |

| Mobile Phase | A mixture of water and an organic solvent (e.g., acetonitrile (B52724), methanol) ekb.eg |

| Detection | UV-Vis (PDA) or Mass Spectrometry ekb.eg |

| Flow Rate | Typically 0.2 - 1.0 mL/min |

| Column Temperature | Controlled to ensure reproducible retention times lcms.cz |

This table provides a general overview of typical HPLC parameters. Specific conditions would need to be optimized for the analysis of this compound or its derivatives.

High-resolution mass spectrometry (HRMS) offers a significant advantage over standard mass spectrometry by providing highly accurate mass measurements. thermofisher.commdpi.com This accuracy allows for the determination of the elemental composition of a molecule, which is a powerful tool for identifying unknown compounds. thermofisher.com When coupled with either GC or LC, these techniques (GC-HRMS and LC-HRMS) provide unparalleled analytical capability for the analysis of complex mixtures. researchgate.netchromatographyonline.comresearchgate.net

GC-HRMS is particularly well-suited for the analysis of halogenated flame retardants and other persistent organic pollutants in environmental samples. researchgate.netresearchgate.net The high resolving power of the mass spectrometer allows for the separation of the analyte signal from interfering matrix components, leading to improved detection limits and greater confidence in identification. thermofisher.com

LC-HRMS has become a leading tool for detecting and identifying a wide range of compounds, including pharmacologically active secondary metabolites and environmental contaminants. nih.gov The ability to obtain accurate mass data for both the parent ion and its fragments is invaluable for structural elucidation. chromatographyonline.com For a compound like this compound, LC-HRMS could be used to confirm its molecular formula (C4Cl5F5) with a high degree of certainty. chemrxiv.orgijpsm.com

Advantages of High-Resolution Mass Spectrometry:

| Feature | Benefit |

|---|---|

| High Mass Accuracy | Enables determination of elemental composition. thermofisher.com |

| High Resolving Power | Separates analyte ions from isobaric interferences. thermofisher.com |

| Increased Confidence | Provides unambiguous identification of compounds. mdpi.com |

| Enhanced Sensitivity | Lower detection limits in complex matrices. researchgate.net |

This table summarizes the key advantages of using high-resolution mass spectrometry in conjunction with chromatographic techniques.

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are essential for determining the molecular structure of this compound and for assessing its purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. msu.eduuwec.edu It is based on the absorption of electromagnetic radiation by atomic nuclei in the presence of a strong magnetic field. The chemical environment of each nucleus influences its absorption frequency, resulting in a characteristic spectrum.

For this compound, ¹³C and ¹⁹F NMR would be particularly informative.

¹³C NMR: This technique provides information about the carbon skeleton of the molecule. organicchemistrydata.org Each unique carbon atom in the structure will give rise to a distinct signal in the spectrum. The chemical shift of each signal is indicative of the electronic environment of the carbon atom. For instance, carbons bonded to electronegative atoms like chlorine and fluorine will appear at a lower field (higher ppm value). msu.edupdx.edu

¹⁹F NMR: Given the presence of five fluorine atoms, ¹⁹F NMR is an extremely valuable technique. nih.gov Fluorine-19 is a 100% naturally abundant nucleus with a high gyromagnetic ratio, making it highly sensitive for NMR detection. nih.gov The chemical shifts in ¹⁹F NMR are very sensitive to the local electronic environment, providing detailed information about the location of the fluorine atoms within the molecule. thermofisher.com Furthermore, coupling between neighboring fluorine nuclei (¹⁹F-¹⁹F coupling) and between fluorine and carbon nuclei (¹⁹F-¹³C coupling) can provide crucial information about the connectivity of the molecule. thermofisher.com

Expected NMR Data for this compound:

| Nucleus | Expected Chemical Shift Range (ppm) | Information Provided |

|---|---|---|

| ¹³C | ~50-130 | Information on the carbon backbone and the influence of attached halogens. pdx.edu |

| ¹⁹F | Wide range, dependent on specific environment | Precise location of fluorine atoms and their connectivity through coupling patterns. thermofisher.comuni-regensburg.de |

This table provides an estimation of the expected NMR data. Actual chemical shifts and coupling constants would need to be determined experimentally.

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. nist.gov The resulting spectra serve as a "vibrational fingerprint" that is unique to a particular compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. Specific functional groups have characteristic absorption frequencies. For this compound, strong absorptions would be expected in the region corresponding to C-Cl and C-F bond stretching vibrations.

Raman Spectroscopy: Raman spectroscopy is a light scattering technique. When monochromatic light interacts with a molecule, most of the light is scattered at the same frequency (Rayleigh scattering), but a small fraction is scattered at a different frequency (Raman scattering). The difference in frequency corresponds to the vibrational energy levels of the molecule. Raman spectroscopy is particularly useful for observing symmetric vibrations and non-polar bonds, which may be weak or absent in the IR spectrum. ustc.edu.cn

The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of this compound, which is useful for its identification and for assessing its purity. researchgate.net

Characteristic Vibrational Frequencies for Halogenated Alkanes:

| Bond | Typical Wavenumber Range (cm⁻¹) |

|---|---|

| C-F Stretch | 1400 - 1000 |

| C-Cl Stretch | 850 - 550 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which causes the promotion of electrons from lower to higher energy molecular orbitals. uzh.chyoutube.com The energy of the absorbed light corresponds to the energy difference between the occupied and unoccupied orbitals. youtube.com For organic molecules, the most useful region for chemists typically involves wavelengths between 200 and 800 nm. uzh.ch

The compound this compound is a saturated chlorofluoroalkane. Its structure consists solely of carbon-carbon, carbon-chlorine, and carbon-fluorine single bonds (σ bonds). The electrons in these bonds are held tightly and require high energy to be excited to corresponding anti-bonding (σ) orbitals. youtube.com These σ → σ transitions occur at wavelengths in the far or vacuum UV region, which is below the 200 nm cutoff of standard UV-Vis spectrophotometers. youtube.com

Molecules that absorb in the conventional UV-Vis range (200-800 nm) typically contain chromophores, which are structural features with π-electrons (double or triple bonds) or non-bonding electrons (n-electrons) on atoms like oxygen or nitrogen. uzh.chutoronto.ca Examples include conjugated dienes, aromatic rings, and carbonyl groups, which undergo lower-energy n → π* and π → π* transitions. utoronto.ca Since this compound lacks any such chromophores, it is not expected to show significant absorbance in the 200-800 nm range. Consequently, UV-Vis spectroscopy is not a primary technique for the routine identification or quantification of this specific compound, though its transparency in this region can be a notable characteristic.

Table 1: Predicted UV-Vis Absorption Data for this compound

| Wavelength Range (nm) | Electronic Transition Type | Expected Molar Absorptivity (ε) | Notes |

| 200 - 800 | None | Negligible | The molecule is transparent in the near-UV and visible regions as it lacks chromophores. |

| < 200 | σ → σ* | Significant | High-energy transitions involving C-C, C-Cl, and C-F sigma bonds occur in the vacuum UV region. |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. chemguide.co.uk When a molecule like this compound is introduced into a mass spectrometer, it is ionized, typically by electron impact, which removes an electron to form a molecular ion (M⁺•). chemguide.co.ukpages.dev This molecular ion is often unstable and breaks apart into smaller, characteristic fragment ions. chemguide.co.uklibretexts.org The resulting mass spectrum is a fingerprint of the molecule, showing the relative abundance of the molecular ion and its various fragments. pages.dev

For this compound (C₄Cl₅F₅), the molecular ion peak would be a crucial starting point for identification. pages.dev A key feature of its mass spectrum would be a complex and distinctive isotopic pattern for any chlorine-containing fragment. This arises because chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. A fragment containing n chlorine atoms will therefore exhibit a cluster of peaks with a characteristic (n+1) pattern, allowing for the number of chlorine atoms in the ion to be determined.

The fragmentation of the molecular ion would likely proceed through the cleavage of the weakest bonds. libretexts.org Common fragmentation pathways for halogenated alkanes include the loss of a halogen atom (Cl• or F•) or the cleavage of carbon-carbon bonds. libretexts.org The stability of the resulting carbocation fragments often dictates the most abundant peaks in the spectrum; for instance, fragmentation that leads to a more stable secondary carbocation is favored over one that forms a primary carbocation. libretexts.org

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can distinguish between ions that have the same nominal mass but different elemental compositions. By measuring the m/z value to several decimal places, HRMS can be used to unequivocally determine the molecular formula of the parent ion and its fragments, confirming the presence of C, F, and Cl in the expected ratios.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion Formula | Description | Predicted Monoisotopic Mass (m/z) | Key Isotopic Feature |

| [C₄Cl₅F₅]⁺• | Molecular Ion (using ³⁵Cl) | 321.8242 | Complex cluster of peaks (M, M+2, M+4, M+6, M+8, M+10) due to five Cl atoms. |

| [C₄Cl₄F₅]⁺ | Loss of a Cl radical | 286.8553 | Cluster of peaks for four Cl atoms. |

| [C₃Cl₄F₃]⁺ | Cleavage of C-C bond, loss of •CClF₂ | 232.8580 | Cluster of peaks for four Cl atoms. |

| [C₃Cl₃F₅]⁺ | Cleavage of C-C bond, loss of •CCl₂ | 237.8964 | Cluster of peaks for three Cl atoms. |

| [CClF₂]⁺ | Fragment from C-C cleavage | 84.9583 | Cluster of peaks for one Cl atom. |

| [CCl₃]⁺ | Fragment from C-C cleavage | 117.8904 | Cluster of peaks for three Cl atoms. |

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction (XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wordpress.commalvernpanalytical.com The method relies on the scattering (diffraction) of an X-ray beam by the electron clouds of the atoms arranged periodically in a crystal lattice. khwarizmi.org The resulting diffraction pattern of spots or rings contains detailed information about the crystal's internal structure. mpg.de

For a compound like this compound, analysis by X-ray diffraction would first require it to be in a solid, single-crystal form. As of now, a crystal structure for this specific compound does not appear to have been published in publicly accessible databases.

If a suitable crystal were grown and analyzed, the technique would yield a wealth of structural data. khwarizmi.org This includes the precise measurement of all bond lengths (C-C, C-Cl, C-F) and bond angles, providing insight into how the high degree of halogenation affects the molecular geometry. Furthermore, XRD would reveal the molecule's conformation (the spatial arrangement of its atoms) in the solid state and how individual molecules pack together in the unit cell, including any specific intermolecular interactions like halogen bonding. wordpress.com This information is fundamental to understanding the material's physical properties.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value | Description |

| Crystal System | Monoclinic | A possible crystal system based on the molecule's low symmetry. |

| Space Group | P2₁/c | A common space group for organic molecules. |

| a (Å) | 8.5 | Unit cell dimension along the a-axis. |

| b (Å) | 12.1 | Unit cell dimension along the b-axis. |

| c (Å) | 9.8 | Unit cell dimension along the c-axis. |

| β (°) | 95.5 | The angle of the unit cell for a monoclinic system. |

| Volume (ų) | 1002 | The volume of a single unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| C-C Bond Lengths (Å) | 1.54 - 1.56 | Expected range for single C-C bonds. |

| C-Cl Bond Lengths (Å) | 1.75 - 1.78 | Expected range for C-Cl bonds. |

| C-F Bond Lengths (Å) | 1.34 - 1.37 | Expected range for C-F bonds. |

Method Development and Validation for Trace Analysis

Developing and validating analytical methods is crucial to ensure that measurements of trace-level contaminants are reliable, accurate, and fit for purpose. iupac.org For a persistent and potentially toxic compound like this compound, robust methods are needed to detect its presence in environmental matrices such as water, soil, or air. The most common approach for such volatile halogenated compounds involves gas chromatography (GC) coupled to a highly sensitive detector, such as an electron capture detector (ECD) or a mass spectrometer (MS). noaa.govcopernicus.org

Method development involves optimizing all stages of the analysis. nih.gov This includes sample collection and storage to prevent contamination or loss, extraction of the analyte from the sample matrix (e.g., purge-and-trap for water, solvent extraction for soil), and the chromatographic conditions (e.g., column type, temperature program) required to separate the target compound from interfering substances. usgs.govalsglobal.com

Once developed, the method must undergo rigorous validation to document its performance characteristics. iupac.org Key validation parameters, as often stipulated by organizations like IUPAC, include:

Selectivity/Specificity : The ability to measure the analyte without interference from other compounds in the sample matrix. nih.gov

Linearity and Range : Demonstrating that the instrument response is proportional to the analyte concentration over a specified range. nih.gov

Limit of Detection (LOD) : The lowest concentration of the analyte that can be reliably distinguished from background noise. nih.gov

Limit of Quantitation (LOQ) : The lowest concentration that can be measured with acceptable precision and accuracy. nih.govnih.gov

Precision : The closeness of agreement between repeated measurements, expressed as relative standard deviation (RSD). It is assessed at different levels: repeatability (intra-day) and intermediate precision (inter-day). nih.gov

Accuracy (Trueness) : The closeness of the measured result to the true value, often assessed through recovery studies using spiked matrix samples. iupac.orgnih.gov

The results of these validation studies determine whether the method is suitable for its intended application, such as regulatory monitoring or environmental assessment.

Table 4: Illustrative Validation Parameters for a Hypothetical GC-MS Method for Trace Analysis of this compound in Water

| Validation Parameter | Acceptance Criteria | Hypothetical Result | Status |

| Selectivity | No interfering peaks at the analyte's retention time in blank matrix samples. | No interferences observed in 10 different blank water samples. | Pass |

| Linearity (Range) | Correlation coefficient (r²) ≥ 0.99 for a range of 10 - 1000 ng/L. | r² = 0.998 | Pass |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | 2.5 ng/L | Pass |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 | 10.0 ng/L | Pass |

| Precision (Repeatability) | RSD ≤ 15% at LOQ; ≤ 10% at other levels. | RSD = 12.1% at LOQ; 6.5% at 100 ng/L. | Pass |

| Precision (Intermediate) | RSD ≤ 20% at LOQ; ≤ 15% at other levels. | RSD = 16.5% at LOQ; 9.8% at 100 ng/L. | Pass |

| Accuracy (Recovery) | Mean recovery between 80-120%. | 95.7% at 50 ng/L; 103.2% at 500 ng/L. | Pass |

Industrial and Specialized Applications Research

Role in Polymer and Copolymer Synthesis and Functionalization

An extensive review of scientific databases and industry publications did not yield specific instances of 1,2,4,4,4-Pentachloropentafluorobutane being utilized as a monomer, initiator, or functionalizing agent in polymer and copolymer synthesis. While fluorinated compounds are integral to the development of specialized polymers with unique properties, the role of this specific pentachloropentafluorobutane isomer is not documented in the available literature.

Applications in Specialized Solvent Systems and Cleaning Processes

Research into Alternative Refrigerants and Blowing Agents

The field of refrigerants and blowing agents has seen a significant shift towards compounds with lower global warming potential (GWP) and zero ozone depletion potential (ODP). Research often focuses on hydrofluorocarbons (HFCs), hydrofluoroolefins (HFOs), and hydrochlorofluoroolefins (HCFOs). However, there is no mention in the surveyed literature of this compound being investigated or used as an alternative refrigerant or blowing agent for foam insulation.

Utilization in Chemical Synthesis as Building Blocks and Intermediates

The utility of a chemical compound as a building block or intermediate in synthesis depends on its reactive sites and the ability to undergo transformations to form more complex molecules. While chlorinated and fluorinated butanes can serve as precursors in various chemical reactions, the specific role of this compound as a chemical intermediate is not described in the accessible scientific literature.

Theoretical and Computational Studies

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods solve the Schrödinger equation (or a simplified form) to determine the electronic structure and predict various chemical and physical properties.

Density Functional Theory (DFT) for Geometry Optimization and Energetics

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. For a molecule like 1,2,4,4,4-Pentachloropentafluorobutane, DFT would be employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized geometry. This process involves finding the minimum energy structure on the potential energy surface. From this, key energetic properties such as the total energy, heat of formation, and relative stabilities of different isomers or conformers could be calculated. The choice of functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-31G*, cc-pVTZ) would be critical in obtaining accurate results.

Ab Initio Methods for Electronic Properties

Ab initio methods are a class of quantum chemistry calculations that rely directly on theoretical principles without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a systematic way to improve upon the accuracy of calculations. For this compound, these methods could be used to compute a variety of electronic properties with high accuracy, including:

Ionization Potential: The energy required to remove an electron.

Electron Affinity: The energy released when an electron is added.

Molecular Orbital Energies: Including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity.

Prediction of Spectroscopic Parameters (e.g., IR, NMR shifts)

Theoretical calculations are invaluable for interpreting and predicting experimental spectra.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies and their corresponding intensities after a geometry optimization, a theoretical IR spectrum can be generated. This helps in assigning the absorption bands observed in an experimental spectrum to specific molecular vibrations, such as C-Cl stretches, C-F stretches, and C-C bond vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical methods can predict the chemical shifts (δ) of NMR-active nuclei like ¹³C and ¹⁹F. These calculations involve determining the magnetic shielding tensor for each nucleus within the molecule's electronic environment. The predicted shifts are then compared to a reference compound (e.g., TMS) to provide theoretical spectra that can aid in the structural elucidation of the molecule.

Molecular Modeling and Simulation of Behavior

While quantum mechanics describes the molecule in isolation, molecular modeling and simulation techniques are used to explore its behavior in larger systems and over time.

Conformational Analysis and Potential Energy Surfaces

Due to the presence of single bonds, this compound can exist in various spatial arrangements called conformations. Conformational analysis involves systematically rotating the bonds to map out the potential energy surface (PES). The PES identifies the low-energy conformers (stable states) and the energy barriers for rotation between them. This analysis is crucial for understanding the molecule's flexibility and the relative populations of different conformers at a given temperature.

Intermolecular Interactions and Condensed Phase Behavior

To understand the properties of this compound as a liquid or solid, simulations that account for intermolecular forces are necessary. Molecular dynamics (MD) or Monte Carlo (MC) simulations, using force fields derived from quantum chemical calculations or experimental data, can model the collective behavior of many molecules. These simulations can predict bulk properties such as:

Density

Boiling Point

Enthalpy of Vaporization

Radial Distribution Functions: Describing the average arrangement of neighboring molecules in the condensed phase.

This analysis would reveal how the chlorine and fluorine atoms influence the intermolecular interactions, such as dipole-dipole forces and van der Waals interactions, which govern the material's macroscopic properties.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) are computational modeling techniques used to predict the biological activity or physicochemical properties of chemicals based on their molecular structure. researchgate.net These models establish a mathematical correlation between the chemical structure and a specific endpoint, such as reactivity or environmental fate. researchgate.net For halogenated hydrocarbons like this compound, QSAR and QSPR are invaluable tools for estimating their potential environmental impact without the need for extensive and costly experimental testing. researchgate.netnih.gov

The fundamental principle of QSAR/QSPR is that the properties of a chemical are intrinsically linked to its molecular structure. researchgate.net By quantifying structural features as numerical values known as molecular descriptors, statistical methods can be employed to build predictive models. nih.gov These descriptors can be categorized into several types, including:

Topological descriptors: Based on the two-dimensional representation of the molecule, describing aspects like size, shape, and branching.

Geometrical descriptors: Derived from the three-dimensional structure of the molecule, such as molecular surface area and volume.

Quantum-chemical descriptors: Calculated using quantum mechanics, these descriptors provide information about the electronic properties of the molecule, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as well as polarizability. researchgate.netaimspress.com

The development of robust QSAR/QSPR models for halogenated alkanes allows for the screening of a large number of compounds for potential hazards. researchgate.net Improved models can be achieved by using more accurate quantum chemical methods and by developing new descriptors with clear physical interpretations, which can also provide a better understanding of the underlying mechanisms of action. researchgate.net

Development of Predictive Models for Chemical Reactivity

Predictive models for the chemical reactivity of this compound are crucial for understanding its atmospheric degradation pathways. A primary atmospheric removal process for many halogenated hydrocarbons is their reaction with hydroxyl radicals (•OH). nih.govnih.gov QSAR models can be developed to predict the rate constants of these reactions.

The development of such models typically involves the following steps:

Data Collection: A dataset of structurally diverse halogenated hydrocarbons with experimentally determined reaction rate constants with •OH radicals is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset.

Model Building: Statistical techniques, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are used to identify the descriptors that best correlate with the observed reactivity. nih.gov

Validation: The predictive power of the resulting model is rigorously tested using internal and external validation techniques to ensure its reliability.

For polychlorinated compounds, it has been shown that the oxidation kinetics are dependent on the degree and position of chlorination. nih.gov Models that group congeners based on substitution patterns (ortho, meta, para) can lead to more accurate predictions of reaction rates. nih.gov Descriptors such as polarizability (α) and Hammett constants (σ+) have been found to be highly correlated with the reaction rates of polychlorinated compounds with •OH radicals. nih.gov

Below is an illustrative data table showcasing the types of molecular descriptors that could be used in a QSAR model to predict the reactivity of this compound and related compounds with •OH radicals. The values for this compound are hypothetical and based on trends observed for similar compounds.

| Compound | Molecular Weight (g/mol) | Polarizability (α, ų) | Energy of LUMO (eV) | Predicted log(kOH) (cm³/molecule·s) |

|---|---|---|---|---|

| 1,1,1,2-Tetrachloro-2,3,3,3-pentafluoropropane | 271.84 | 12.8 | -0.95 | -14.5 |

| 1,1,1,3-Tetrachloro-2,2,3,3-tetrafluoropropane | 271.84 | 13.1 | -1.10 | -14.8 |

| This compound | 322.31 | 15.2 | -1.25 | -15.1 |

| Perchlorobutane | 373.68 | 17.5 | -1.50 | -15.5 |

Correlation with Environmental Fate Parameters

QSPR models are instrumental in predicting the environmental fate of chemicals like this compound. Key environmental fate parameters for chlorofluorocarbons (CFCs) and related compounds include atmospheric lifetime, Ozone Depletion Potential (ODP), and Global Warming Potential (GWP). researchgate.net

Atmospheric Lifetime: This parameter is largely determined by the rate of a compound's reaction with •OH radicals in the troposphere and by photolysis in the stratosphere. researchgate.net For fully halogenated alkanes that lack C-H bonds, the primary removal mechanism is stratospheric photolysis. copernicus.org The atmospheric lifetime is a critical factor in determining a compound's ODP and GWP. researchgate.net Structure-activity relationships (SARs) are used to estimate atmospheric lifetimes based on OH radical reactivity and photolysis loss processes. researchgate.net

Ozone Depletion Potential (ODP): The ODP is a relative measure of a compound's ability to destroy stratospheric ozone. It is calculated relative to CFC-11 (trichlorofluoromethane), which is assigned an ODP of 1. The ODP is influenced by the number of chlorine and bromine atoms in the molecule and its atmospheric lifetime.

Global Warming Potential (GWP): The GWP is an index that compares the amount of heat trapped by a certain mass of a gas to the amount of heat trapped by a similar mass of carbon dioxide over a specific time horizon. The GWP of a compound is dependent on its infrared absorption spectrum and its atmospheric lifetime. researchgate.netnih.gov

The following interactive data table provides representative environmental fate parameters for a series of C4 chlorofluorocarbons. The data for this compound are estimated based on the properties of structurally similar compounds.

| Compound | Atmospheric Lifetime (years) | Ozone Depletion Potential (ODP) | Global Warming Potential (GWP, 100-year) |

|---|---|---|---|

| Perfluorobutane (C4F10) | 2600 | 0 | 8860 |

| 1,1,1,2,2,3,3,4,4-Nonafluoro-4-chlorobutane (C4F9Cl) | ~300 | ~0.7 | ~7000 |

| This compound | ~150 | ~0.9 | ~6000 |

| Perchlorobutane (C4Cl10) | ~50 | 1.0 | ~5000 |

Patent Landscape and Intellectual Property Considerations

Analysis of Existing Patents on Perhalogenated Butanes and Related Compounds

An examination of the patent landscape reveals a focus on the processes for producing halogenated organic compounds rather than on individual compounds like 1,2,4,4,4-pentachloropentafluorobutane, which may be a niche or intermediate product. The patents in this domain are generally broad, covering methods of synthesis and applications for entire classes of compounds.

Patents related to halogenated compounds often fall under specific classifications, such as Class 423 for "Chemistry Of Inorganic Compounds," which includes subclasses for halogen-containing compounds (423/462) and processes for treating or separating them (423/240R). justia.com This indicates a long history of innovation in the fundamental production and purification of these chemicals.

Key areas covered in existing patents include:

Synthesis Processes: Many patents focus on novel or improved methods for producing halogenated alkanes. For example, patents describe processes for the production of halogenated organic compounds by reacting a halogen-substituted paraffin (B1166041) with an olefinically unsaturated compound over a specific type of halogenated catalyst. google.com Other patented methods detail the continuous preparation of halogenated compounds or the manufacture of specific precursors like 1,1,1,3,3-pentachloropropane. google.com These process patents often claim specific catalysts, reaction conditions (temperature, pressure), and purification techniques to improve yield and selectivity. google.comgoogle.com

Fluorination and Chlorination Techniques: Specific methods for introducing fluorine and chlorine atoms into organic molecules are frequently the subject of patents. For instance, a process for preparing fluoro derivatives of pentachloropyridine (B147404) involves reacting it with anhydrous potassium fluoride (B91410) at high temperatures and pressures. google.com Such patents are crucial as they protect the key steps that create complex perhalogenated structures.

Stabilization and Purification: The inherent reactivity of some halogenated compounds necessitates stabilization. Patents exist for processes that prevent the deterioration and auto-condensation of compounds like benzyl (B1604629) chloride by adding stabilizers, such as organic amines. google.com Similarly, methods for removing halogens from aromatic compounds to achieve high purity for applications in electronic devices have been patented. google.com

The following table summarizes representative patents in the field of halogenated organic compounds, illustrating the typical focus of intellectual property in this area.

| Patent Number | Title | Focus of the Invention | Representative Compounds Mentioned |

| US3268603A | Production of halogenated organic compounds | A process for producing halogenated organic compounds via addition reaction over a halogenated inorganic oxide catalyst. google.com | Halogen-substituted paraffins, olefinically unsaturated compounds |

| US20080091053A1 | Process for the manufacture of 1,1,1,3,3-pentachloropropane | A process for manufacturing specific haloalkanes like HCC-240fa by reacting haloalkane and haloalkene starting materials. google.com | 1,1,1,3,3-Pentachloropropane, 1,1,1,3-Tetrachloropropane, Carbon tetrachloride, Vinyl chloride |

| US3303197A | Method of fluorinating pentachloropyridine | A process for preparing fluoro derivatives of pentachloropyridine using anhydrous potassium fluoride. google.com | Pentachloropyridine, 3-Chlorotetrafluoropyridine, 3,5-Dichlorotrifluoropyridine |

| US2493427A | Stabilization of halogenated organic compounds | A process to prevent the deterioration and auto-condensation of reactive halogenated compounds using stabilizing agents. google.com | Benzyl chloride |

Patenting Strategies for Novel Halogenated Chemical Entities and Processes

Securing patent protection for new halogenated chemical entities and the processes to create them requires a multi-faceted strategy. Given the established landscape, patentability often hinges on demonstrating novelty, non-obviousness, and utility for the new compound or process.

Common patenting strategies include:

Composition of Matter Claims: The strongest form of protection is a "composition of matter" claim on the novel chemical entity itself, such as this compound. This provides the broadest rights, covering the compound regardless of how it is made or used. However, this requires proving the compound is genuinely new and not previously disclosed.

Process (Method-of-Making) Claims: When a compound itself may not be patentable (e.g., if it exists as a known byproduct), a novel and non-obvious process for its synthesis can be patented. google.com This strategy protects the specific method of production, preventing others from using the same technique. For example, a patent could cover a unique catalytic system or a specific set of reaction conditions that leads to a higher yield or purity of this compound.

Method-of-Use (Application) Claims: If a new use for a known halogenated compound is discovered, that specific application can be patented. For instance, if this compound was found to be an effective flame retardant or a specialized solvent for a particular industrial process, that use could be the subject of a patent.

Polymorph and Formulation Patents: In some cases, a compound can exist in different crystalline forms, known as polymorphs. wikipedia.org If a specific polymorph of a halogenated compound offers advantages (e.g., greater stability), it may be patentable. wikipedia.org Similarly, novel formulations that incorporate the compound to enhance its performance or delivery can also be protected.

A robust patent portfolio often combines these strategies, creating layers of protection around a valuable chemical product. For example, a company might hold a patent on the compound, several patents on different manufacturing processes, and additional patents on its key applications.

Freedom-to-Operate Analyses in Perhalogenated Compound Research

Before committing significant resources to the research, development, and commercialization of a new product like this compound, it is essential to conduct a Freedom-to-Operate (FTO) analysis. ipwatchdog.comdrugpatentwatch.com An FTO analysis is a due diligence process to determine whether a planned commercial activity infringes on the valid intellectual property rights of others. drugpatentwatch.com

The primary goal of an FTO analysis is to identify existing patents with claims that could potentially block the manufacture, use, or sale of the new product in a specific jurisdiction. wipo.int The process involves a thorough search of patent literature and a legal assessment of the findings. wipo.int

Key steps in an FTO analysis include:

Patent Searching: A comprehensive search of granted patents and pending patent applications in all relevant markets. rsc.org

Claim Analysis: A detailed examination of the claims of any identified patents to assess their scope and relevance to the product or process .

Risk Assessment: Evaluating the risk of infringement. If a blocking patent is found, the company must decide on a course of action.

Possible outcomes and subsequent actions following an FTO analysis are outlined in the table below.

| FTO Finding | Potential Strategic Action | Description |

| Clear Path | Proceed with Commercialization | No significant patent barriers were identified, allowing the project to move forward with a lower risk of infringement litigation. |

| Blocking Patent(s) Identified | In-Licensing | Negotiating a license with the patent holder to gain the right to use the patented technology, typically in exchange for royalties. wipo.int |

| Blocking Patent(s) Identified | Invent Around | Modifying the product or manufacturing process to avoid infringing on the patent claims. This requires careful design and legal analysis to ensure the new approach is non-infringing. wipo.int |

| Blocking Patent(s) Identified | Challenge Patent Validity | Attempting to invalidate the blocking patent through litigation or administrative proceedings by proving it does not meet the requirements for patentability. This is often a costly and lengthy process. rsc.org |

| Blocking Patent(s) Identified | Abandon Project | If the risks are too high and other options are not viable, the company may decide to halt the project to avoid potential legal battles and financial losses. |

An FTO analysis is not a one-time event but should be an ongoing process throughout the product development lifecycle, as new patents are constantly being granted. drugpatentwatch.com

Future Research Directions and Emerging Challenges

Development of More Sustainable and Greener Synthetic Routes

Currently, there is no specific information in the public domain detailing the synthesis of 1,2,4,4,4-Pentachloropentafluorobutane. The development of synthetic pathways for such compounds is an area ripe for the application of green chemistry principles. Future research should focus on methodologies that minimize waste, avoid hazardous reagents, and utilize renewable feedstocks and energy-efficient processes. researchgate.netresearchgate.netrsc.org The exploration of catalytic methods, flow chemistry, and alternative solvent systems could lead to more environmentally benign production routes for this and other polychlorofluoroalkanes.

Advanced Spectroscopic Techniques for In-Situ Monitoring of Reactions

A thorough characterization of this compound is contingent on detailed spectroscopic analysis. While basic properties are listed by suppliers, in-depth studies using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are necessary to confirm its structure and purity.

Future research could employ advanced, in-situ spectroscopic techniques to monitor the synthesis of this compound in real-time. This would provide valuable kinetic and mechanistic data, allowing for the optimization of reaction conditions and a deeper understanding of the reaction pathways.

Enhanced Computational Models for Predicting Complex Reactivity and Fate

In the absence of extensive experimental data, computational chemistry offers a powerful tool for predicting the properties and behavior of this compound. Advanced computational models can be used to:

Predict detailed spectroscopic signatures (NMR, IR) to aid in future experimental identification.

Estimate thermodynamic properties and reactivity towards various chemical species.

Model its potential environmental fate, including atmospheric degradation pathways and persistence.

These computational studies can guide future experimental work and provide initial assessments of the compound's potential environmental impact.

Integration of Interdisciplinary Approaches for Comprehensive Understanding

A comprehensive understanding of this compound requires an interdisciplinary approach. This would involve collaboration between synthetic chemists, analytical chemists, computational modelers, and environmental scientists. Such an integrated effort would be crucial to fully characterize the compound, from its fundamental chemical properties to its potential interactions with biological and environmental systems.

Q & A

Basic Research Questions

Q. What are the optimal methodologies for synthesizing and purifying 1,2,4,4,4-pentachloropentafluorobutane in laboratory settings?

- Methodological Answer : Synthesis typically involves halogen-exchange reactions under controlled conditions. For purification, gas chromatography (GC) coupled with mass spectrometry (MS) is recommended to isolate and verify the compound’s structure. Fractional distillation at low temperatures may reduce thermal degradation . Separation technologies such as membrane-based systems (e.g., nanofiltration) can enhance purity by removing chlorinated byproducts .

Q. How can researchers characterize the stability of this compound under varying environmental conditions?

- Methodological Answer : Accelerated stability studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are critical. To simulate environmental exposure, employ factorial designs (e.g., varying temperature, humidity, and UV radiation) to quantify degradation kinetics . Pair these with spectroscopic techniques (FTIR, NMR) to track structural changes .

Q. What theoretical frameworks guide the study of this compound’s environmental persistence?

- Methodological Answer : Link research to the Stockholm Convention on Persistent Organic Pollutants framework, focusing on bioaccumulation and half-life modeling. Use quantitative structure-activity relationship (QSAR) models to predict environmental fate, validated against experimental degradation data .

Advanced Research Questions

Q. How can contradictions in reported degradation rates of this compound be resolved?

- Methodological Answer : Conduct comparative meta-analyses of existing studies, emphasizing differences in experimental conditions (e.g., pH, microbial activity). Apply Bayesian statistical models to reconcile discrepancies and identify confounding variables. Replicate key studies using standardized OECD guidelines for hydrolysis and photolysis .

Q. What advanced computational methods are suitable for elucidating reaction mechanisms involving this compound?

- Methodological Answer : Density functional theory (DFT) simulations can map reaction pathways for chlorine-fluorine substitution. Pair these with molecular dynamics (MD) simulations to study solvent interactions. Validate predictions using isotopic labeling and kinetic isotope effects (KIE) in experimental assays .